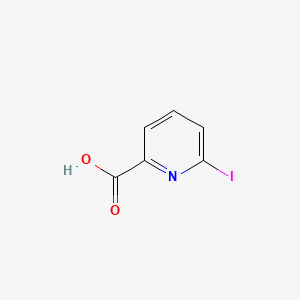

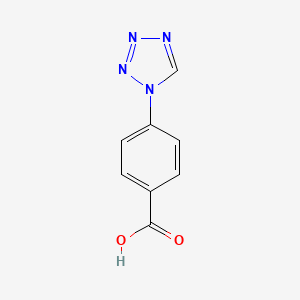

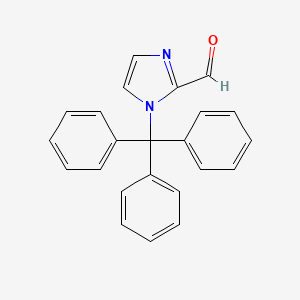

![molecular formula C12H9ClN2O3S B1298122 [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid CAS No. 255874-78-3](/img/structure/B1298122.png)

[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid” is a chemical compound with the linear formula C12H9ClN2O3S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Cancer Treatment

Anthranilic acid analogues and their derivatives, which include the compound , hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways . They act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, and blockers of the mitogen-activated protein kinase pathway .

Diabetes Management

These compounds address metabolic challenges linked to diabetes . Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

Antiviral Agents

The compound exhibits antiviral characteristics through the inhibition of HCV NS5B polymerase .

Anti-inflammatory Compounds

Anthranilic acid-based derivatives are biologically tolerant anti-inflammatory compounds .

Antibacterial Efficacy

They exhibit antibacterial efficacy by blocking the UppS pathway .

Neuroprotection

The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .

Synthesis of Chlorthalidone Medicine Intermediate

The compound is used as a chlorthalidone medicine intermediate . Chlorthalidone is mainly used in treating congestive heart failure, cirrhotic ascites, nephrotic syndrome, acute and chronic nephritis edema, chronic renal failure in early days, adrenocortical hormone and the sodium retention caused by estrin treatment .

Antioxidant Activity

Aminothiazole derivatives, which include the compound , have demonstrated antioxidant activity .

Future Directions

properties

IUPAC Name |

2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKSZHVERDDFMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350359 |

Source

|

| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255874-78-3 |

Source

|

| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

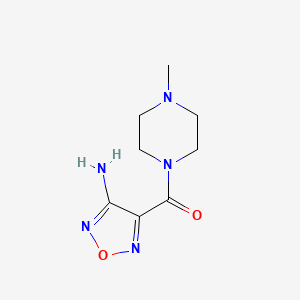

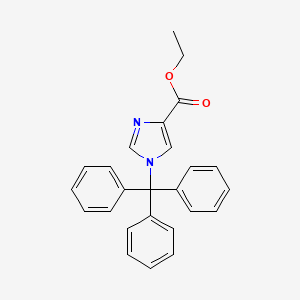

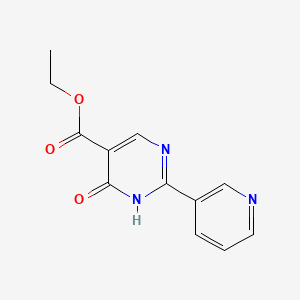

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)